N-(3-bromo-4-methoxyphenyl)methanesulfonamide
CAS No.:
Cat. No.: VC18163053
Molecular Formula: C8H10BrNO3S
Molecular Weight: 280.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10BrNO3S |
|---|---|
| Molecular Weight | 280.14 g/mol |
| IUPAC Name | N-(3-bromo-4-methoxyphenyl)methanesulfonamide |
| Standard InChI | InChI=1S/C8H10BrNO3S/c1-13-8-4-3-6(5-7(8)9)10-14(2,11)12/h3-5,10H,1-2H3 |
| Standard InChI Key | AHAUWVSRKRAKBT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)NS(=O)(=O)C)Br |
Introduction
N-(3-bromo-4-methoxyphenyl)methanesulfonamide is an organic compound characterized by the presence of a bromine atom at the 3-position and a methoxy group at the 4-position of a phenyl ring, along with a methanesulfonamide functional group. Its molecular formula is often reported as C9H10BrNO2S, although some sources may vary slightly in their molecular formula representation, such as C8H10BrNO3S . This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its structural characteristics, which influence its reactivity and biological activity.
Biological Activity and Potential Applications
Research indicates that compounds with similar structures to N-(3-bromo-4-methoxyphenyl)methanesulfonamide exhibit antimicrobial and anti-inflammatory properties, suggesting potential biological activities for this compound as well. Additionally, derivatives of sulfonamides have shown cytotoxic effects against various cancer cell lines by disrupting microtubule formation, thereby inhibiting cell proliferation.
Biological Activity Comparison
Research Findings and Future Directions
Studies on similar sulfonamide derivatives have shown promising results in medicinal chemistry, particularly in the development of anticancer agents. For instance, compounds with methoxy and bromo substitutions have demonstrated potent antiproliferative activity by targeting tubulin, a key protein involved in microtubule formation . Future research directions for N-(3-bromo-4-methoxyphenyl)methanesulfonamide could involve exploring its potential as an enzyme inhibitor or further investigating its interactions with biological targets to enhance its therapeutic applications.
Potential Therapeutic Targets
| Target | Potential Application |
|---|---|
| Enzyme Inhibition | Therapeutic applications in diseases involving specific enzyme dysregulation. |
| Tubulin Inhibition | Anticancer therapy by disrupting microtubule formation. |
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